molecular formula C12H16ClN3O B3024981 N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide CAS No. 54257-79-3

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide

Cat. No. B3024981
CAS RN: 54257-79-3
M. Wt: 253.73 g/mol
InChI Key: CGCCARCEEBACDW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide (CPA) is a small organic molecule that has been studied extensively in the field of chemistry and biochemistry. CPA is an important compound in the production of pharmaceuticals and has been used in a variety of laboratory experiments and research studies. CPA has numerous applications in both organic and inorganic synthesis, as well as in the study of biochemical and physiological processes.

Mechanism Of Action

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is a small molecule that is capable of binding to a variety of biological molecules, including proteins, lipids, and nucleic acids. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide can also interact with other proteins and enzymes, such as those involved in signal transduction pathways and cell-signaling pathways. The binding of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide to these molecules can alter their activity, which can result in changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The binding of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide to various biological molecules can result in a variety of biochemical and physiological effects. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has been shown to inhibit the activity of cytochrome P450 enzymes, which can result in decreased drug metabolism and increased drug concentrations in the body. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has also been shown to affect the activity of other proteins and enzymes involved in signal transduction pathways and cell-signaling pathways, which can result in changes in cell growth, differentiation, and development.

Advantages And Limitations For Lab Experiments

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has several advantages for use in laboratory experiments. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is a small molecule that is relatively easy to synthesize, and can be easily purified and stored for future use. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is also non-toxic, and can be safely handled in the laboratory. However, N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is not as effective as some other compounds for certain applications, such as drug metabolism studies, and may not be as effective at inhibiting certain enzymes.

Future Directions

The potential future directions for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide could be used to study the effects of various drugs and compounds on the body, as well as to investigate the potential of new compounds for therapeutic use. Finally, N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide could be used to further explore the biochemical and molecular mechanisms of action of various compounds, and to develop new compounds with specific therapeutic effects.

Scientific Research Applications

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has been widely used in scientific research studies due to its ability to interact with a variety of biological molecules. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has been used to study the mechanism of action of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide has also been used to study the physiological effects of drugs and other compounds, as well as to investigate the biochemical and molecular mechanisms of action of various compounds.

properties

IUPAC Name

N-(4-chlorophenyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCCARCEEBACDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529520
Record name N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide

CAS RN

54257-79-3
Record name N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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